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molecular formula C8H11NO2 B8339733 4-Methoxy-2,5-dimethylpyridine 1-oxide

4-Methoxy-2,5-dimethylpyridine 1-oxide

Cat. No. B8339733
M. Wt: 153.18 g/mol
InChI Key: CCIQWCWHFYTLPA-UHFFFAOYSA-N
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Patent
US04634710

Procedure details

12.2 g of sodium were dissolved in 2 l of methanol under argon, whereupon 60 g of 2,5-dimethyl-4-nitropyridine 1-oxide were added portionwise and the solution was left to boil under reflux overnight. The pH was adjusted to 7 with 5N hydrogen chloride in ethyl acetate while cooling and the mixture was evaporated in vacuo. The residue was taken up in 1 l of methylene chloride, the solution was filtered through silica gel, which was rinsed with 0.4 l of methylene chloride, and the combined filtrates were evaporated in vacuo. The residue crystallized from methylene chloride/petroleum ether and there was obtained 4-methoxy-2,5-dimethylpyridine 1-oxide of melting point 99°-101°.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]1[CH:8]=[C:7]([N+]([O-])=O)[C:6]([CH3:12])=[CH:5][N+:4]=1[O-:13].Cl.[CH3:15][OH:16]>C(OCC)(=O)C>[CH3:15][O:16][C:7]1[C:6]([CH3:12])=[CH:5][N+:4]([O-:13])=[C:3]([CH3:2])[CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
60 g
Type
reactant
Smiles
CC1=[N+](C=C(C(=C1)[N+](=O)[O-])C)[O-]
Name
Quantity
2 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added portionwise
WAIT
Type
WAIT
Details
the solution was left
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
the solution was filtered through silica gel, which
WASH
Type
WASH
Details
was rinsed with 0.4 l of methylene chloride
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue crystallized from methylene chloride/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=[N+](C=C1C)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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